rac-1-[(1R,2S)-2-aminocyclopentyl]pyrrolidin-3-ol, cis
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-1-[(1R,2S)-2-aminocyclopentyl]pyrrolidin-3-ol, cis: is a chiral compound with a unique structure that includes a pyrrolidine ring and an aminocyclopentyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-1-[(1R,2S)-2-aminocyclopentyl]pyrrolidin-3-ol, cis typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine or a 1,4-diketone.
Introduction of the Aminocyclopentyl Group: This step involves the addition of an aminocyclopentyl moiety to the pyrrolidine ring. This can be done through a nucleophilic substitution reaction using an appropriate aminocyclopentyl halide.
Resolution of Racemic Mixture: The final step involves the resolution of the racemic mixture to obtain the desired cis isomer. This can be achieved through chiral chromatography or crystallization techniques.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
rac-1-[(1R,2S)-2-aminocyclopentyl]pyrrolidin-3-ol, cis can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group in the pyrrolidine ring can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a fully saturated pyrrolidine ring.
Substitution: The amino group can participate in nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of fully saturated pyrrolidine derivatives.
Substitution: Formation of various substituted pyrrolidine derivatives.
Scientific Research Applications
rac-1-[(1R,2S)-2-aminocyclopentyl]pyrrolidin-3-ol, cis has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent in the treatment of neurological disorders and other diseases.
Biological Research: The compound is used in studies to understand its interaction with biological targets and its effects on cellular processes.
Chemical Biology: It serves as a tool compound to investigate the mechanisms of action of various biological pathways.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of rac-1-[(1R,2S)-2-aminocyclopentyl]pyrrolidin-3-ol, cis involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 1-[(1R,2S)-2-aminocyclopentyl]pyrrolidin-3-ol, trans
- 1-[(1S,2R)-2-aminocyclopentyl]pyrrolidin-3-ol, cis
- 1-[(1S,2R)-2-aminocyclopentyl]pyrrolidin-3-ol, trans
Uniqueness
rac-1-[(1R,2S)-2-aminocyclopentyl]pyrrolidin-3-ol, cis is unique due to its specific stereochemistry, which can influence its biological activity and interactions with molecular targets. The cis configuration may result in different pharmacokinetic and pharmacodynamic properties compared to its trans isomer or other stereoisomers.
Properties
CAS No. |
2307711-24-4 |
---|---|
Molecular Formula |
C9H18N2O |
Molecular Weight |
170.3 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.